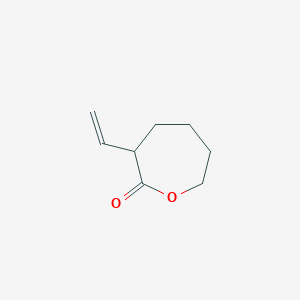
3-Ethenyloxepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyloxepan-2-one is a chemical compound with the molecular formula C8H12O2 It is a seven-membered lactone with an ethenyl group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethenyloxepan-2-one can be synthesized through several methods. One common approach involves the Bayer-Villiger oxidation of cyclic ketones using peracids such as performic acid or meta-chloroperbenzoic acid. The reaction typically occurs in a solvent like methylene chloride at low temperatures (around -70°C) to yield the desired lactone .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenyloxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the lactone to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Peracids like performic acid or meta-chloroperbenzoic acid.
Reduction: Diisobutylaluminium hydride (DIBAL-H) in methylene chloride at low temperatures.
Substitution: Nucleophiles such as alcohols or amines under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted lactones or open-chain derivatives.
Applications De Recherche Scientifique
3-Ethenyloxepan-2-one has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Ethenyloxepan-2-one depends on its application. In polymerization reactions, the compound undergoes ring-opening polymerization to form long-chain polymers. The presence of the ethenyl group can influence the reactivity and properties of the resulting polymer. In biological systems, the compound’s effects would depend on its interaction with specific molecular targets and pathways, which are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
3-Ethenyloxepan-2-one can be compared with other lactones such as:
ε-Caprolactone: A six-membered lactone used in the production of polycaprolactone, a biodegradable polymer.
γ-Butyrolactone: A five-membered lactone with applications in the synthesis of pharmaceuticals and as a solvent.
δ-Valerolactone: A six-membered lactone used in the production of polyesters.
The uniqueness of this compound lies in its seven-membered ring structure and the presence of the ethenyl group, which can impart distinct properties to its derivatives and polymers.
Propriétés
Numéro CAS |
144162-04-9 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
3-ethenyloxepan-2-one |
InChI |
InChI=1S/C8H12O2/c1-2-7-5-3-4-6-10-8(7)9/h2,7H,1,3-6H2 |
Clé InChI |
KSLINXQJWRKPET-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCCCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


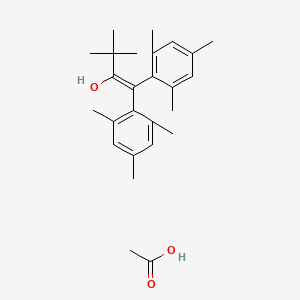
![2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12546024.png)
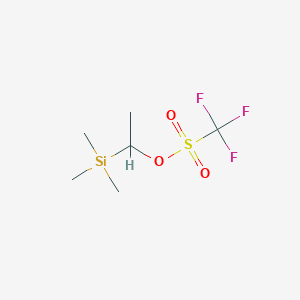



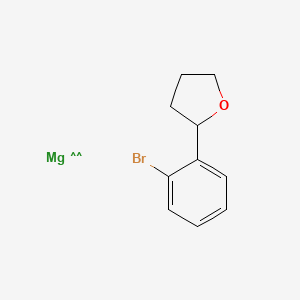

![3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B12546073.png)

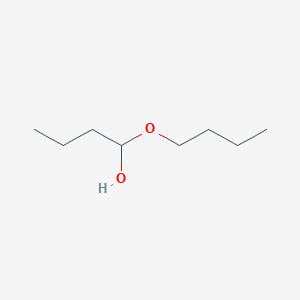
![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)
![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)
